molecular formula C19H20ClFN2O4 B2459587 5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide CAS No. 1903915-97-8

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide

Cat. No.: B2459587
CAS No.: 1903915-97-8
M. Wt: 394.83
InChI Key: QLAMIASTTBAVCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” typically involves multiple steps, including:

    Formation of the nicotinamide core: This can be achieved through the reaction of a suitable pyridine derivative with an amine.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the fluorophenoxyethyl group: This step may involve nucleophilic substitution reactions.

    Incorporation of the tetrahydropyran-4-yloxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyridine ring or the side chains.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor binding studies: Investigation of its binding affinity to various biological receptors.

Medicine

    Drug development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Material science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibition or activation of enzymatic activity.

    Interaction with receptors: Modulation of receptor signaling pathways.

    Cellular pathways: Influence on cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.

    Fluorophenoxy compounds: Molecules containing the fluorophenoxy group.

    Chlorinated compounds: Chemicals with chloro substituents.

Uniqueness

“5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenoxy)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O4/c20-17-11-13(12-23-19(17)27-16-5-8-25-9-6-16)18(24)22-7-10-26-15-3-1-14(21)2-4-15/h1-4,11-12,16H,5-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAMIASTTBAVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCOC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.